2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide 2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946320-05-4
VCID: VC4267265
InChI: InChI=1S/C22H20N2O3S/c25-21(15-27-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-28-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25)
SMILES: C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47

2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

CAS No.: 946320-05-4

Cat. No.: VC4267265

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide - 946320-05-4

Specification

CAS No. 946320-05-4
Molecular Formula C22H20N2O3S
Molecular Weight 392.47
IUPAC Name 2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Standard InChI InChI=1S/C22H20N2O3S/c25-21(15-27-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-28-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25)
Standard InChI Key YEIJQUTXFCUDDA-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4

Introduction

Structural Overview

The compound's structure can be broken down into three primary components:

  • Phenoxy group: A benzene ring attached to an oxygen atom, contributing to the compound's aromaticity and potential hydrophobic interactions.

  • Quinoline moiety: A bicyclic structure containing a benzene ring fused with a pyridine ring, which is partially reduced (3,4-dihydro). This structure is often associated with biological activity.

  • Thiophene-2-carbonyl group: A five-membered sulfur-containing aromatic ring attached via a carbonyl group, adding electron density and unique reactivity.

Molecular Formula

The molecular formula of this compound reflects its complexity, incorporating nitrogen (N), oxygen (O), sulfur (S), and multiple aromatic systems.

Synthesis

While specific synthesis details for this exact compound were not found in the provided sources, similar compounds are synthesized through multi-step organic reactions involving:

  • Amide bond formation: Typically achieved by reacting an amine with an acyl chloride or anhydride.

  • Heterocyclic ring construction: Quinoline derivatives are often synthesized via Friedländer synthesis or other cyclization methods.

  • Substitution reactions: Phenoxy and thiophene groups are introduced using nucleophilic substitution or coupling reactions.

General Synthetic Pathway

  • Start with a quinoline derivative containing an amine group at the 7th position.

  • React the amine with thiophene-2-carbonyl chloride to form the amide bond.

  • Introduce the phenoxy group through nucleophilic substitution on a suitable precursor.

Analytical Characterization

To confirm the structure of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy (1H and 13C): To identify chemical environments of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups such as carbonyls and aromatic rings.

  • X-ray Crystallography: For precise determination of the three-dimensional molecular structure.

Medicinal Chemistry

Compounds containing quinoline and thiophene moieties often exhibit:

  • Anticancer activity: Quinoline derivatives are known for their ability to intercalate DNA or inhibit enzymes like topoisomerases.

  • Antimicrobial properties: Thiophene-containing molecules show activity against bacterial and fungal pathogens due to their unique electronic properties.

Molecular Docking Studies

In silico studies can predict binding affinity to biological targets such as enzymes or receptors. For example:

  • Interaction with kinases or other proteins involved in cancer progression.

  • Potential as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation.

Comparative Data Table

PropertyDetails
Molecular FormulaCx_xHy_yNz_zOa_aS
Functional GroupsPhenoxy, amide, quinoline, thiophene
Analytical TechniquesNMR, MS, IR, X-ray
Potential ApplicationsAnticancer, antimicrobial, anti-inflammatory
Synthetic ChallengesMulti-step synthesis requiring precise control over reaction conditions

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